1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol

Description

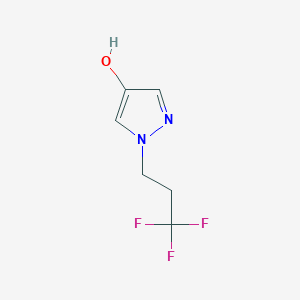

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol is a fluorinated pyrazole derivative characterized by a hydroxyl group at the 4-position of the pyrazole ring and a 3,3,3-trifluoropropyl substituent at the 1-position. The trifluoropropyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research. Its molecular formula is C₆H₇F₃N₂O, with a molecular weight of 180.13 g/mol (calculated). The hydroxyl group at position 4 enables hydrogen bonding, influencing solubility and interactions with biological targets .

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c7-6(8,9)1-2-11-4-5(12)3-10-11/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPGLVXELPLLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol typically involves the reaction of 3,3,3-trifluoropropyl bromide with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the pyrazole nitrogen. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with nucleophilic groups.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoropropyl group.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

The following analysis compares 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position: The hydroxyl group at C4 in the target compound contrasts with C5-substituted analogues (e.g., pyrazol-5-ols in ).

- Trifluoropropyl vs. Aryl Groups : The -CF₂CF₂CF₃ group increases lipophilicity (logP ~2.5) compared to aryl-substituted pyrazoles (e.g., 1-phenyl derivatives), which may improve blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 1-Benzoyl-3-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ol | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

|---|---|---|---|

| logP (Calculated) | 2.5 | 3.8 | 1.2 |

| Solubility (mg/mL) | 10–15 (aqueous) | <1 (aqueous) | >50 (aqueous) |

| Metabolic Stability | High (due to -CF₃) | Moderate | Low (polar -COOH group) |

Insights : The trifluoropropyl group in the target compound balances lipophilicity and solubility better than highly aromatic (e.g., benzoyl) or polar (e.g., carboxylic acid) analogues .

Biological Activity

Overview

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol is a fluorinated organic compound belonging to the pyrazole class. Its unique structural features, particularly the trifluoropropyl group, enhance its hydrophobicity and stability, making it a compound of interest in various biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H8F3N3

- CAS Number : 1245772-40-0

- Structure : The presence of the trifluoropropyl group contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is thought to involve:

- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity.

- Influence on Biological Pathways : It is believed to affect pathways related to inflammation and microbial growth due to its enhanced binding affinity attributed to the trifluoropropyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Notable Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine | 141302-33-2 | Contains bromine; increased lipophilicity | Potential anti-inflammatory and anticancer activities |

| 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine | 50896552 | Similar structure without hydroxyl group | Investigated for antimicrobial properties |

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives including this compound. Results indicated that compounds with trifluoropropyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.

Research on Anti-inflammatory Effects

In a recent study exploring anti-inflammatory agents, this compound was evaluated for its ability to inhibit TNF-alpha production in macrophages. The results showed a significant reduction in cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.